4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine, which precisely describes the molecular connectivity and stereochemical arrangement. This nomenclature reflects the presence of a cyclohexanamine group connected via a methylene linker to a para-substituted phenyl ring bearing a tetramethyl-1,3,2-dioxaborolan-2-yl substituent.
The Chemical Abstracts Service registry number 2096339-32-9 provides unique identification for this compound within chemical databases and literature. Alternative systematic names include this compound and N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine, demonstrating the flexibility in nomenclature while maintaining structural clarity. The molecular formula C19H30BNO2 indicates the presence of nineteen carbon atoms, thirty hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 315.3 grams per mole.
The Standard International Chemical Identifier key QAJAUSMIWXSUEL-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 offers a linear representation of the molecular structure suitable for computational analysis and chemical informatics applications. These various identification systems ensure comprehensive cataloging and retrieval of information related to this specific organoboron compound across different chemical databases and research platforms.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the interplay between the rigid aromatic system and flexible aliphatic components. The central phenyl ring maintains planarity with typical benzene geometry, while the boronic acid pinacol ester substituent adopts a specific spatial orientation that minimizes steric interactions. The boron atom in the pinacol ester moiety exhibits trigonal planar geometry characteristic of tricoordinate boron compounds, with bond angles approaching 120 degrees and the vacant p-orbital positioned perpendicular to the plane.
The cyclohexyl ring system presents significant conformational complexity due to its inherent flexibility and the influence of the attached amino group. Conformational analysis reveals that the cyclohexyl ring preferentially adopts chair conformations, with the amino substituent favoring equatorial positioning to minimize steric strain. The energy difference between chair conformations with equatorial versus axial amino substitution is approximately 1.74 kilocalories per mole, strongly favoring the equatorial arrangement. This conformational preference significantly influences the overall molecular geometry and potential binding interactions.
The methylene linker connecting the phenyl ring to the cyclohexyl amino group introduces additional conformational flexibility, allowing rotation around both the aromatic carbon-methylene and methylene-nitrogen bonds. The preferred conformations minimize steric interactions between the bulky cyclohexyl group and the aromatic system while maintaining optimal orbital overlap for nitrogen lone pair interactions. Nuclear magnetic resonance studies of analogous compounds suggest that the methylene bridge adopts conformations that position the cyclohexyl ring away from the aromatic plane, reducing unfavorable steric contacts.
Table 1: Key Conformational Parameters of this compound
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound is not available in the current literature, analysis of related boronic acid pinacol esters provides valuable insights into the expected solid-state structure. X-ray crystallographic studies of analogous phenylboronic acid derivatives reveal characteristic bond lengths and angles that can be extrapolated to this compound. The boron-carbon bond length in arylboronic acid pinacol esters typically ranges from 1.55 to 1.59 Angstroms, slightly longer than standard carbon-carbon single bonds.
The boron-oxygen bond distances in the pinacol ester moiety are characteristically short, ranging from 1.31 to 1.35 Angstroms, reflecting the strong boron-oxygen interactions that stabilize the cyclic ester structure. These bond lengths are consistent with significant ionic character in the boron-oxygen bonds and contribute to the stability of the pinacol ester protecting group. The carbon-boron-carbon bond angle in the aromatic system typically measures approximately 120 degrees, consistent with trigonal planar geometry around the boron center.
Crystallographic analysis of related compounds suggests that the pinacol ester ring adopts a nearly planar conformation, with the four carbon atoms of the pinacol moiety lying approximately in the same plane as the boron and oxygen atoms. The tetrahedral geometry around each pinacol carbon atom results in the methyl substituents projecting above and below this plane, creating a molecular environment that shields the boron center from nucleophilic attack. This structural arrangement contributes to the enhanced stability of pinacol esters compared to free boronic acids.
Table 2: Expected Crystallographic Parameters Based on Analogous Compounds
| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| B-C (aromatic) | 1.55-1.59 | - | |
| B-O (pinacol) | 1.31-1.35 | - | |
| C-B-C | - | ~120 | |
| O-B-O | - | ~120 |
Comparative Analysis with Ortho-/Meta-Substituted Analogues
Comparative structural analysis with ortho- and meta-substituted analogues reveals significant differences in molecular geometry and conformational behavior. The meta-substituted analogue, 3-aminomethylphenylboronic acid pinacol ester, exhibits distinct conformational preferences due to the altered positioning of the aminomethyl substituent relative to the boronic ester group. The meta-substitution pattern reduces steric interactions between the aminomethyl group and the pinacol ester moiety, potentially allowing for greater conformational flexibility around the aromatic ring.
The 4-aminomethylphenylboronic acid pinacol ester, which lacks the cyclohexyl substitution on the amino group, demonstrates markedly different steric profiles and intermolecular interactions. This compound, with molecular formula C13H20BNO2 and molecular weight 233.12 grams per mole, exhibits reduced steric bulk around the amino group, leading to altered conformational preferences and potentially different crystal packing arrangements. The absence of the cyclohexyl ring eliminates the conformational complexity associated with the chair-boat equilibrium and reduces the overall molecular volume.
Structural comparison with 4-(1-aminocyclopropyl)phenylboronic acid pinacol ester reveals the impact of cyclic amino substituents on molecular geometry. The cyclopropyl-substituted analogue, with molecular weight 259.15 grams per mole, presents a more constrained geometry due to the rigid three-membered ring system. This constraint affects the directionality of the amino group's lone pair and alters the compound's hydrogen bonding patterns compared to the flexible cyclohexyl system.
The ortho-substituted derivatives, while not specifically cited in the current literature, would be expected to exhibit significant steric hindrance between the aminomethyl group and the boronic ester functionality. Such steric interactions would likely force the molecule into specific conformations that minimize unfavorable contacts, potentially leading to reduced reactivity and altered physical properties compared to the para-substituted compound under investigation.
Table 3: Comparative Analysis of Positional Isomers and Structural Analogues
Properties
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-13,17,21H,5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAUSMIWXSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclohexyl)aminomethyl phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Phenols.
Scientific Research Applications
Organic Synthesis
4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is primarily utilized in organic synthesis through:
- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic esters in the presence of a palladium catalyst. The mechanism involves:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
- Transmetalation : The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination : This step forms the desired product and regenerates the palladium catalyst.
Medicinal Chemistry
The compound has been investigated for its potential applications in drug discovery and development. Its ability to interact with biological targets through reversible covalent bonding may influence enzyme activity or cellular signaling pathways. Notable applications include:
- Drug Delivery Systems : The compound's stability and reactivity make it suitable for developing advanced drug delivery mechanisms.
- Neutron Capture Therapy : As a boron carrier, it has potential applications in cancer treatment methodologies.
Material Science
This compound is utilized in producing advanced materials and polymers. Its unique reactivity allows for the synthesis of complex materials with tailored properties.
Case Studies and Research Findings
- Synthesis of Biaryl Compounds : A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki–Miyaura coupling, showcasing high yields and selectivity.
- Biological Activity Assessment : Although specific biological activity data is limited, research indicates that boronic acids can interact with proteins containing diol groups, which may be relevant for enzyme inhibition studies.
- Drug Development Research : Investigations into the compound as a potential drug candidate have highlighted its ability to form stable complexes with target enzymes, suggesting its utility in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester and analogous boronic acid pinacol esters:
Key Findings from Comparative Analysis
Fluorinated analogs (e.g., 4-fluorophenylboronic esters) exhibit enhanced reactivity due to electron-withdrawing effects, which activate the boronic ester for Suzuki reactions .
Solubility and Stability: Hydrochloride salts (e.g., 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride) improve aqueous solubility, making them suitable for biomedical applications . Pinacol esters universally enhance stability in organic solvents, but hydrophobicity varies with substituents (e.g., cyclohexyl vs. hydroxymethyl) .
Applications: Drug Development: Cyclohexylaminomethyl and fluorinated derivatives are explored in targeted therapies (e.g., Mer/Flt3 inhibitors) . Materials Science: Hydroxymethyl and mercapto derivatives are used in hydrogels and biosensors, respectively . Polymer Chemistry: Boronic esters with vinyl or styryl groups (e.g., 4-pinacolatoborylstyrene) enable synthesis of stimuli-responsive polymers .
Synthetic Flexibility: Amino and aminomethyl groups allow post-functionalization (e.g., acylations, conjugations), whereas cyclohexyl groups may require protection during synthesis .
NMR Spectral Comparison
- Pinacol ester protons : All compounds show a singlet for pinacol –CH₃ protons at δ1.35–1.36 in ¹H NMR .
- Cyclohexyl protons: Distinct multiplets in δ1.0–2.0 for cyclohexane protons, absent in smaller analogs like 4-aminophenylboronic esters .
- Fluorine effects : In 2-fluorophenyl derivatives, aromatic protons exhibit splitting patterns (e.g., doublets or triplets) due to coupling with fluorine .
Biological Activity
4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound's unique structure, featuring a cyclohexylaminomethyl group, contributes to its reactivity and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉BNO₂
- Molecular Weight : 221.19 g/mol
- Melting Point : 165-169 °C
- Purity : Typically ≥97%
The biological activity of this compound is primarily attributed to its involvement in chemical reactions that facilitate the formation of carbon-carbon bonds. The mechanism of action in Suzuki-Miyaura coupling includes:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
- Transmetalation : The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination : This step forms the desired product and regenerates the palladium catalyst.
These steps highlight the compound's role in synthesizing biologically active molecules.
Biological Applications
This compound has been investigated for several biological applications:
- Drug Development : It has been utilized in synthesizing potential drug candidates due to its ability to form complex organic structures.
- Cancer Research : Studies have explored its role as a boron carrier in neutron capture therapy, which targets cancer cells while minimizing damage to surrounding healthy tissue.
- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Table 1: Summary of Biological Studies
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of boronic acids, including this compound, exhibited promising antitumor activity against various cancer cell lines. The research highlighted structure-activity relationships that could guide further development of more potent analogs.
Case Study 2: Drug Delivery Systems
Research conducted on this compound's application in drug delivery systems indicated its potential as a boron carrier for targeted therapies. The study found that when conjugated with specific drugs, it enhanced therapeutic efficacy while reducing side effects associated with conventional treatments.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The cyclohexylaminomethyl group can be introduced via reductive amination or nucleophilic substitution of a halogenated precursor. Characterization of intermediates and the final product should include - and -NMR to confirm structural integrity, as demonstrated in analogous boronic ester syntheses .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester. Moisture-sensitive handling is critical; use anhydrous solvents and a glovebox for air-sensitive reactions. Safety data sheets for similar boronic esters recommend refrigeration and desiccation to maintain stability over long-term storage .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (, , ) to confirm boronic ester formation and substituent positions.
- UV-Vis spectroscopy to monitor reactivity in solution (e.g., oxidation or hydrolysis kinetics).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC for purity assessment, particularly if the compound is used in biological studies.
These methods align with protocols for structurally related pinacol boronic esters .
Advanced Research Questions
Q. How does pH influence the reactivity of this boronic ester in aqueous conditions?
- Methodological Answer : Studies on analogous 4-nitrophenylboronic acid pinacol esters revealed pH-dependent reactivity. For example, oxidation by HO accelerates under alkaline conditions (pH 9.04–10.95), with optimal activity at pH 9.95. To assess pH effects, prepare buffered solutions (e.g., Tris-HCl, pH 6.91–10.95) and monitor reaction kinetics via UV-Vis at 400–450 nm. Adjust pH incrementally and compare rate constants () to identify optimal conditions .
Q. What strategies can optimize coupling efficiency in Suzuki reactions using this compound?
- Methodological Answer :
- Catalyst selection : Use Pd(OAc) with ligands like SPhos for sterically hindered substrates.
- Solvent system : Employ mixed solvents (e.g., THF/HO) to balance solubility and reactivity.
- Base optimization : Test inorganic (KCO) and organic (EtN) bases to minimize side reactions.
- Temperature control : Heating to 80–100°C improves yields for sluggish reactions but may require inert atmosphere to prevent boronic ester decomposition.
These strategies are derived from protocols for similar arylboronic esters .
Q. How can researchers resolve contradictions in stability data under varying experimental conditions?
- Methodological Answer : Conduct controlled stability studies:
Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
Accelerated hydrolysis assays at different pH levels (4.0–10.0) and temperatures (25–60°C).
Comparative NMR before/after stress tests to detect structural degradation.
For example, conflicting reports on moisture sensitivity can be addressed by quantifying hydrolysis products (e.g., free boronic acid) via -NMR or LC-MS .
Q. What are the common side reactions during cross-coupling, and how can they be mitigated?
- Methodological Answer :
- Protodeboronation : Minimize by using degassed solvents and avoiding strong acids.
- Homocoupling : Suppress by optimizing catalyst loading and reducing oxygen exposure.
- Cyclohexylamine group oxidation : Use antioxidants (e.g., BHT) in aerobic conditions.
Monitor reactions with TLC or in-situ IR spectroscopy to detect byproducts early .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
